2-Bromo-5-isobutoxypyrazine
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Overview
Description
2-Bromo-5-isobutoxypyrazine is an organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and an isobutoxy group at the fifth position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutoxypyrazine typically involves the bromination of 5-isobutoxypyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-isobutoxypyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Bromo-5-isobutoxypyrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isobutoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isobutoxy group contribute to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
2-Bromo-5-methoxypyrazine: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-5-isobutoxypyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
5-Isobutoxypyrazine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 2-Bromo-5-isobutoxypyrazine is unique due to the presence of both the bromine atom and the isobutoxy group, which confer specific reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science .
Properties
IUPAC Name |
2-bromo-5-(2-methylpropoxy)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-7(9)3-11-8/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNBYLWZCEICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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